molecular formula C20H24N8 B2801526 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2415633-89-3

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2801526
CAS No.: 2415633-89-3
M. Wt: 376.468
InChI Key: ZUZSILCELORKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclobutyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, cyclobutyl substitution, and the introduction of the pyrazolyl-pyridazinyl moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine stands out due to its unique combination of a pyrimidine core with cyclobutyl and pyrazolyl-pyridazinyl moieties. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

4-Cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple nitrogen-containing rings, including pyrimidine and pyrazole moieties, which are known for their diverse pharmacological profiles.

The molecular formula of this compound is C20H24N8C_{20}H_{24}N_{8} with a molecular weight of approximately 376.5 g/mol. The presence of piperazine and pyrazole groups enhances its chemical diversity and potential therapeutic applications.

PropertyValue
Molecular FormulaC20H24N8
Molecular Weight376.5 g/mol
CAS Number2415633-89-3

Research indicates that compounds similar to this compound may interact with specific biological targets, such as kinases involved in cancer proliferation. The mechanism of action likely involves the inhibition of tyrosine kinases, particularly c-Met, which is implicated in various cancer pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrimidine derivatives, including those related to the target compound. For instance, derivatives have been synthesized and tested for their inhibitory effects on c-Met enzyme activity and their anti-proliferative effects on human gastric cancer cell lines (Hs746T). Compounds exhibiting strong inhibitory activities against c-Met have shown promising results in reducing cell proliferation, indicating that this compound may possess similar properties .

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory activities, which are common among pyrimidine derivatives. The presence of nitrogen-rich heterocycles often correlates with interactions that can modulate inflammatory pathways.

Case Studies

Case Study 1: Inhibition of c-Met
In a study focusing on substituted pyrazol derivatives, compounds similar to the target compound were evaluated for their ability to inhibit the c-Met enzyme. The results indicated that several derivatives exhibited significant inhibition, with some compounds showing IC50 values in the nanomolar range . This suggests that this compound could be a potent inhibitor as well.

Case Study 2: Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis conducted on related compounds provided insights into how structural modifications influence biological activity. The presence of specific functional groups was linked to enhanced kinase inhibition and cellular activity, suggesting a pathway for optimizing the design of new derivatives based on this scaffold .

Properties

IUPAC Name

3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N8/c1-15-7-8-28(25-15)19-6-5-18(23-24-19)26-9-11-27(12-10-26)20-13-17(21-14-22-20)16-3-2-4-16/h5-8,13-14,16H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSILCELORKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.